![molecular formula C23H21N3O4S B2884845 6-Acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-97-9](/img/structure/B2884845.png)
6-Acetyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound is a derivative of thieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocycles are organic compounds that contain a ring structure containing at least two different elements. Thieno[2,3-c]pyridine derivatives have been studied for their potential therapeutic interest .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has led to the synthesis of novel pyridothienopyrimidines and pyridothienotriazines, demonstrating significant antimicrobial activities. These compounds, derived from acetyl-amino-thieno[2,3-b]pyridine-2-carboxamides, showcase potential for further exploration in antimicrobial drug development (Abdel-rahman et al., 2002); (Bakhite et al., 2004).
Antimycobacterial Applications
A study on the development of antimycobacterial tetrahydrothieno[2,3-c]pyridine-3-carboxamides highlighted the synthesis of derivatives with potent activity against Mycobacterium tuberculosis. This research underpins the potential of such compounds in tuberculosis treatment, offering a promising route for new antimycobacterial agents (Nallangi et al., 2014).
Polyamide Synthesis
In the field of polymer science, new polyamides have been synthesized utilizing 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines. These polyamides, containing pyridyl moieties, offer insights into novel materials with potential applications in various industries due to their high yield, inherent viscosities, and thermal properties (Faghihi & Mozaffari, 2008).
Anti-inflammatory Activity
Modified synthesis methods for tetrahydrothienopyrimidine derivatives have been explored, showing predicted anti-inflammatory activities. These compounds, particularly those containing a 2-hydroxyphenyl fragment, have been identified as promising for further biological activity studies, indicating potential applications in anti-inflammatory drug development (Chiriapkin et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-acetyl-2-[(3-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-14(27)26-11-10-18-19(13-26)31-23(20(18)21(24)28)25-22(29)15-6-5-9-17(12-15)30-16-7-3-2-4-8-16/h2-9,12H,10-11,13H2,1H3,(H2,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOOHXKWZMTQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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